molecular formula C16H24ClN3O B5415753 N-butyl-4-[(3-chlorophenyl)methyl]piperazine-1-carboxamide

N-butyl-4-[(3-chlorophenyl)methyl]piperazine-1-carboxamide

Cat. No.: B5415753
M. Wt: 309.83 g/mol
InChI Key: XSGDOJPJBWIHGJ-UHFFFAOYSA-N
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Properties

IUPAC Name

N-butyl-4-[(3-chlorophenyl)methyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O/c1-2-3-7-18-16(21)20-10-8-19(9-11-20)13-14-5-4-6-15(17)12-14/h4-6,12H,2-3,7-11,13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGDOJPJBWIHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1CCN(CC1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-[(3-chlorophenyl)methyl]piperazine-1-carboxamide typically involves the reaction of 3-chlorobenzyl chloride with N-butylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-[(3-chlorophenyl)methyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butyl-4-[(3-chlorophenyl)methyl]piperazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-4-[(3-chlorophenyl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide
  • N-butyl-4-[(2-chlorophenyl)methyl]piperazine-1-carboxamide
  • N-butyl-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide

Uniqueness

N-butyl-4-[(3-chlorophenyl)methyl]piperazine-1-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct biological activities and chemical reactivity compared to its analogs .

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